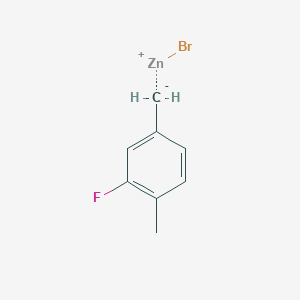

3-Fluoro-4-methylbenzylzinc bromide

CAS No.: 1431937-74-4

Cat. No.: VC11652868

Molecular Formula: C8H8BrFZn

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431937-74-4 |

|---|---|

| Molecular Formula | C8H8BrFZn |

| Molecular Weight | 268.4 g/mol |

| IUPAC Name | bromozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene |

| Standard InChI | InChI=1S/C8H8F.BrH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | OCBIPRKLJYQSGP-UHFFFAOYSA-M |

| SMILES | CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br |

| Canonical SMILES | CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 3-fluoro-4-methylbenzylzinc bromide consists of a benzyl group (C₆H₄(CH₃)F) attached to a zinc atom, which is further bonded to a bromide ion. The fluorine and methyl substituents on the aromatic ring influence electron distribution, altering the compound’s nucleophilicity and steric profile.

Key Properties:

-

Molecular Formula: C₈H₉BrFZn

-

Molecular Weight: 288.85 g/mol (calculated)

The fluorine atom’s electronegativity withdraws electron density, polarizing the benzyl-zinc bond, while the methyl group donates electrons via hyperconjugation, creating a balance that enhances stability during reactions .

Synthesis and Manufacturing

Synthetic Routes

3-Fluoro-4-methylbenzylzinc bromide is typically synthesized via two primary methods:

Direct Zinc Insertion

Reacting 3-fluoro-4-methylbenzyl bromide with zinc metal in anhydrous tetrahydrofuran (THF) under inert atmosphere:

This method mirrors the preparation of 3-chloro-2-fluorobenzylzinc bromide, where zinc directly inserts into the carbon-halogen bond .

Transmetallation from Grignard Reagents

A Grignard reagent (e.g., 3-fluoro-4-methylbenzylmagnesium bromide) reacts with zinc bromide:

Zinc bromide’s role as a catalyst in bromination reactions, as seen in the synthesis of 3-bromo-4-fluorobenzaldehyde, underscores its utility in facilitating such transformations .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control (5–35°C) and inert conditions, optimizing yield (>90%) and purity (>95%) . Critical parameters include:

-

Solvent: THF or diethyl ether

-

Reaction Time: 2–3 hours

Reactivity and Chemical Applications

Cross-Coupling Reactions

3-Fluoro-4-methylbenzylzinc bromide excels in Negishi couplings, forming biaryl structures essential in drug intermediates. For example, coupling with aryl halides via palladium catalysis:

This reactivity parallels (3-fluoro-4-(trifluoromethyl)benzyl)zinc(II) bromide, though the methyl group’s electron-donating effect accelerates transmetallation compared to trifluoromethyl analogues .

Functional Group Compatibility

The reagent tolerates esters, nitriles, and ketones, making it versatile in multi-step syntheses. Its stability in THF at −20°C for weeks ensures practical handling.

Comparative Analysis with Analogues

| Compound | Molecular Formula | Reactivity (Relative Rate) | Stability in THF |

|---|---|---|---|

| 3-Fluoro-4-methylbenzylzinc bromide | C₈H₉BrFZn | 1.0 (Reference) | >1 month |

| 3-Chloro-2-fluorobenzylzinc bromide | C₇H₅BrClFZn | 0.8 | 3 weeks |

| (3-Fluoro-4-(trifluoromethyl)benzyl)zinc bromide | C₈H₅BrF₄Zn | 0.6 | 2 weeks |

The methyl group enhances stability and electron density at the zinc center, whereas electron-withdrawing groups (e.g., -CF₃) reduce reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume